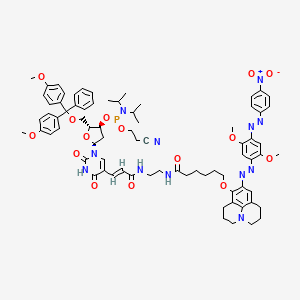Bbq-650-DT cep
CAS No.:
Cat. No.: VC17973937
Molecular Formula: C76H89N12O15P
Molecular Weight: 1441.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C76H89N12O15P |
|---|---|
| Molecular Weight | 1441.6 g/mol |
| IUPAC Name | N-[2-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]ethyl]-6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanamide |
| Standard InChI | InChI=1S/C76H89N12O15P/c1-50(2)87(51(3)4)104(101-43-17-37-77)103-67-47-71(102-68(67)49-100-76(54-19-11-9-12-20-54,55-24-32-59(95-5)33-25-55)56-26-34-60(96-6)35-27-56)86-48-53(74(91)80-75(86)92)23-36-70(90)79-39-38-78-69(89)22-13-10-14-42-99-73-61-21-16-41-85-40-15-18-52(72(61)85)44-64(73)84-83-63-46-65(97-7)62(45-66(63)98-8)82-81-57-28-30-58(31-29-57)88(93)94/h9,11-12,19-20,23-36,44-46,48,50-51,67-68,71H,10,13-18,21-22,38-43,47,49H2,1-8H3,(H,78,89)(H,79,90)(H,80,91,92)/b36-23+,82-81?,84-83?/t67-,68+,71+,104?/m0/s1 |
| Standard InChI Key | LMIMPSQRASVNNR-WOEVDFLNSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
Introduction
Chemical and Structural Properties
Molecular Composition
BBQ-650-DT cep has the molecular formula C₇₆H₈₉N₁₂O₁₅P and a molecular weight of 1,441.6 g/mol. The compound’s structure includes a tricyclic 8-alkoxyjulolidine core, which confers a bathochromic shift in its absorption spectrum compared to simpler quenchers. This structural feature allows it to absorb light effectively between 550–750 nm, with a peak at 650 nm .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 905554-46-3 | |
| Absorption Peak (λₘₐₓ) | 650 nm | |
| Molecular Weight | 1,441.6 g/mol | |
| Storage Temperature | -10°C to -30°C (light-protected) |
Spectral Characteristics
The 8-alkoxyjulolidine moiety’s π-electron donor properties result in a broad absorbance band, making BBQ-650-DT cep compatible with fluorophores emitting in the 600–750 nm range. For example, it quenches Cy5 (emission λₘₐₓ = 670 nm) with ≥98% efficiency in FRET-based assays . This broad overlap minimizes background fluorescence, achieving signal-to-background ratios >90 in molecular beacon applications .
Synthesis and Incorporation into Oligonucleotides
Phosphoramidite Chemistry
BBQ-650-DT cep is synthesized as a phosphoramidite derivative, enabling its incorporation into oligonucleotides during solid-phase synthesis. The process involves:
-
Deprotection: Removal of the 5'-dimethoxytrityl (DMT) group using trichloroacetic acid.
-
Coupling: Activation of the phosphoramidite with a tetrazole catalyst, followed by reaction with the growing oligonucleotide chain.
-
Oxidation: Stabilization of the phosphate linkage using iodine.
-
Final Cleavage: Ammonia or ammonium hydroxide at elevated temperatures (55–60°C) releases the oligonucleotide from the solid support .
Stability During Synthesis
Unlike BHQ-2 and BHQ-3 quenchers, BBQ-650-DT cep resists degradation by ammonia and oxidizing agents, making it suitable for synthesizing long oligonucleotides (>100 bases) . This stability stems from the julolidine core’s resistance to nucleophilic attack and oxidation.
Applications in Molecular Biology
Molecular Beacons
BBQ-650-DT cep is widely used in molecular beacons—hairpin-shaped probes that fluoresce upon binding to complementary DNA. For example, probes targeting single-nucleotide polymorphisms (SNPs) in the human chemokine receptor 5 gene achieved signal-to-background ratios >88 with Cy5.5 fluorophores . The compound’s stability ensures minimal probe degradation during repeated thermal cycling in PCR.
Real-Time PCR
In real-time PCR, BBQ-650-DT cep-quenched probes enable quantitative detection of nucleic acids. A study genotyping C→T transitions at positions 627 and 630 of the CCR5 gene demonstrated >90% quenching efficiency, highlighting its utility in high-sensitivity diagnostics .
Comparative Advantages Over Alternative Quenchers
Superior Stability
BBQ-650-DT cep outperforms BHQ-2 and BHQ-3 in stability during oligonucleotide synthesis. For instance, exposure to ammonia at 55°C for 16 hours caused <5% degradation of BBQ-650-DT cep, compared to >30% degradation of BHQ-3 under the same conditions .
Broader Spectral Coverage
While BHQ-3 absorbs maximally at 670 nm, BBQ-650-DT cep’s broad absorbance (550–750 nm) allows it to quench a wider range of fluorophores, including TAMRA (λₑₘ = 580 nm) and Cy5.5 (λₑₘ = 710 nm) .
Table 2: Quenching Efficiency Comparison
| Quencher | Compatible Fluorophores | Quenching Efficiency |
|---|---|---|
| BBQ-650-DT cep | Cy5, Cy5.5, Texas Red | ≥98% |
| BHQ-3 | Cy5, Cy5.5 | 85–90% |
Future Directions and Innovations
Recent advancements focus on optimizing linker chemistry to accelerate cleavage from solid supports. For example, 3'-BBQ-650 CPG III (BL2030) uses a 1,3,5-triol linker, enabling single-step cleavage with AMA (ammonium hydroxide/methylamine) and reducing synthesis time by 40% compared to earlier versions . Additionally, researchers are exploring its use in CRISPR-based diagnostics, where low background fluorescence is critical for detecting rare alleles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume